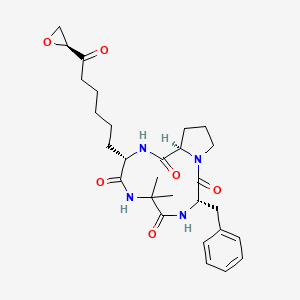

![molecular formula C18H17FN4O2S B1668694 N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide CAS No. 908380-97-2](/img/structure/B1668694.png)

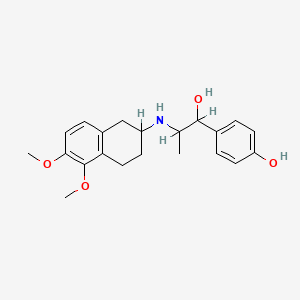

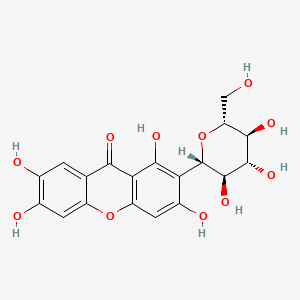

N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

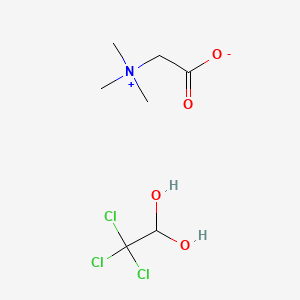

CBS-3595 is a potent and Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα -related Diseases. CBS-3595 displayed a superior profile regarding its anti-inflammatory effects. CBS-3595 features moderate inhibition of p38α MAPK and PDE-4 in the higher nanomolar range in combination with excellent kinetic properties and low plasma protein binding contributing to the outstanding results of the efficacy experiments performed in animal models and humans. The inhibition of TNFα release was achieved at dose levels and systemic concentrations that were well below levels related to toxicity. CBS-3595 is considered as a candidate drug for the treatment of diseases related to an overproduction of TNFα.

Aplicaciones Científicas De Investigación

Antitumor Activities

- Imidazole acyl urea derivatives, closely related to the queried compound, have demonstrated significant antitumor activities. A study by Zhu (2015) synthesized novel imidazole acyl urea derivatives Raf kinase inhibitors and found that some derivatives exhibited inhibitory activities similar to Sorafenib, a known cancer treatment drug, against human gastric carcinoma cell lines (Y. Zhu, 2015).

Alternative Products in One-pot Reactions

- Research by Krauze et al. (2007) describes the production of alternative products including N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide in one-pot reactions involving compounds structurally similar to the queried chemical (A. Krauze, M. Vilums, L. Sīle, G. Duburs, 2007).

Synthesis of Stable Isotope-Labeled Antibacterial Agents

- A study by Lin and Weaner (2012) involved the synthesis of a stable isotope-labeled antibacterial agent RWJ-416457, which is structurally related to the queried compound, highlighting its potential in developing labeled variants for research purposes (R. Lin, L. Weaner, 2012).

Antifungal Agents

- Altındağ et al. (2017) synthesized a series of imidazole derivatives for antifungal applications. The study's focus on imidazole derivatives, similar in structure to the queried compound, underscores its potential utility in developing antifungal medications (Firuze Diyar Altındağ, B. Sağlık, U. Acar Çevik, I. Işikdağ, Y. Özkay, H. Karaca Gençer, 2017).

Synthesis of Thiazole Derivatives as Anticancer Agents

- Evren et al. (2019) conducted research on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, showing high selectivity and apoptosis in cancer cells, which demonstrates the potential of structurally related compounds in cancer treatment (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

Studies on Metabolic Stability of PI3K/mTOR Inhibitors

- Stec et al. (2011) explored various heterocyclic analogues, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, to improve metabolic stability, indicating the relevance of such compounds in developing stable PI3K/mTOR inhibitors (Markian M Stec, K. Andrews, S. Booker, et al., 2011).

Coordination Complexes and Antioxidant Activity

- Research by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives with significant antioxidant activity, highlighting the potential of related compounds in antioxidant applications (K. Chkirate, S. Fettach, K. Karrouchi, et al., 2019).

Propiedades

Número CAS |

908380-97-2 |

|---|---|

Nombre del producto |

N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide |

Fórmula molecular |

C18H17FN4O2S |

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfinylimidazol-4-yl]pyridin-2-yl]acetamide |

InChI |

InChI=1S/C18H17FN4O2S/c1-11(24)21-15-10-13(8-9-20-15)17-16(12-4-6-14(19)7-5-12)22-18(23(17)2)26(3)25/h4-10H,1-3H3,(H,20,21,24) |

Clave InChI |

DRMJRHUMYBYDIX-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |

SMILES canónico |

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CBS-3595; CBS 3595; CBS3595. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.